Defined Role as an Isotretinoin Impurity Standard vs. Parent Drug
5,8-Epoxy-13-cis Retinoic Acid is a specified impurity in the quality control of isotretinoin (13-cis-retinoic acid) [1]. While isotretinoin is the active pharmaceutical ingredient (API), this epoxide metabolite is a critical reference standard for method validation and impurity quantification. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) [1].
| Evidence Dimension | Analytical Application |
|---|---|
| Target Compound Data | Used as a reference standard for isotretinoin impurity profiling; provided with full characterization and traceability to USP/EP [1]. |
| Comparator Or Baseline | Isotretinoin (13-cis-Retinoic Acid) API |
| Quantified Difference | Isotretinoin is the target analyte for purity assessment; 5,8-Epoxy-13-cis Retinoic Acid is the impurity marker for quality control. |
| Conditions | Analytical method development (e.g., HPLC, LC-MS) for ANDA submissions and commercial production. |
Why This Matters
For procurement in pharmaceutical R&D and QC, this compound is essential for meeting regulatory requirements for impurity testing, a function that isotretinoin API cannot serve.
- [1] SynZeal. 5,8-Epoxy-13-Cis-Retinoic Acid (CAS 112018-12-9) Product Page. View Source
